N-(3-(methylthio)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
Description
N-(3-(Methylthio)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a thiazole core substituted with a ureido group linked to an m-tolyl moiety and an acetamide side chain terminating in a 3-(methylthio)phenyl group. This compound’s design integrates pharmacophores commonly associated with enzyme inhibition, such as the thiazole ring (implicated in MAO inhibition ) and the ureido group (known for hydrogen-bonding interactions in urease inhibitors ). The synthesis likely involves carbodiimide-mediated amide coupling (as in ) or cyclization strategies (e.g., ZnCl₂-catalyzed thiazole formation ).
Properties
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-13-5-3-6-14(9-13)22-19(26)24-20-23-16(12-28-20)11-18(25)21-15-7-4-8-17(10-15)27-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDIMFSJYGLEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Urea Linkage Formation: The thiazole derivative is then reacted with an isocyanate to form the urea linkage.
Final Coupling: The intermediate is coupled with 3-(methylthio)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylthio group.
Reduction: Catalytic hydrogenation or metal hydrides for reduction reactions.
Substitution: Halogenating agents or electrophiles for aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure that includes a thiazole ring, a methylthio group, and an acetamide moiety. These structural features contribute to its biological activity. Its molecular formula is C18H20N2OS2, and its molecular weight is approximately 348.49 g/mol.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(3-(methylthio)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
2. Anti-inflammatory Effects
Thiazole derivatives have also been shown to possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are critical in the inflammatory response . This potential application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis.
3. Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Research has demonstrated that thiazole-based compounds can exhibit antibacterial and antifungal properties by disrupting microbial cell membranes or inhibiting essential microbial enzymes . This makes them candidates for developing new antibiotics, especially against resistant strains.
Case Studies
Case Study 1: Anticancer Mechanism Investigation
A study investigated the anticancer effects of a related thiazole derivative in vitro using human cancer cell lines. The results showed that the compound induced cell cycle arrest at the G1 phase and promoted apoptosis through the activation of caspases, leading to increased cell death .
Case Study 2: Anti-inflammatory Activity Assessment
In another study, researchers evaluated the anti-inflammatory effects of thiazole derivatives in animal models of inflammation. The compounds significantly reduced edema and inflammatory markers compared to control groups, suggesting their potential use in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-(3-(methylthio)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and urea linkage could facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
Table 3: Activity Comparison of Structural Analogs
Activity Predictions for Target Compound :
- Urease Inhibition: The ureido group may compete with thiazolidinones’ carbonyl for hydrogen bonding in urease active sites , but the unsaturated thiazole might reduce potency.
- MAO Inhibition : The thiazol-4-yl group’s orientation vs. thiazol-2-yl in could diminish MAO binding, though the m-tolyl group’s hydrophobicity might compensate.
Physicochemical and Spectroscopic Properties
Table 4: Melting Points and Spectral Data
Key Trends :
- The target compound’s methylthio group may lower its melting point compared to sulfonamides in due to reduced polarity.
- 1H NMR : Aromatic protons from m-tolyl and methylthiophenyl groups are expected at δ 7.0–7.5, overlapping with signals in .
Crystallographic and Conformational Analysis
- Dichlorophenyl-thiazolyl acetamides exhibit a 61.8° dihedral angle between aromatic rings, influencing packing and solubility .
Biological Activity
N-(3-(methylthio)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazole ring, a methylthio group, and a tolylureido moiety, which contribute to its biological activity.
Antibacterial Activity
Research has demonstrated that compounds similar in structure to this compound exhibit significant antibacterial properties. For instance, derivatives of thiazole have shown potent activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain thiazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming standard antibiotics like ampicillin .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound 1 | E. coli | 0.004 |
| Compound 2 | S. aureus | 0.008 |
| Compound 3 | P. aeruginosa | 0.02 |
Antifungal Activity
In addition to antibacterial effects, the compound's structural analogs have demonstrated antifungal properties. For example, thiazole derivatives have been reported to have MIC values in the range of 0.004–0.06 mg/mL against various fungal strains, including Trichoderma viride and Aspergillus fumigatus . These findings suggest that this compound may also possess antifungal activity.
Anticancer Activity
The anticancer potential of similar compounds has also been investigated. Some studies have indicated that thiazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, specific derivatives have shown IC50 values in the micromolar range against different cancer cell lines.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of thiazole derivatives against multidrug-resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values as low as 0.002 mg/mL, suggesting that modifications in the thiazole structure can enhance antibacterial potency .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of thiazole derivatives against Candida albicans. The study reported that specific compounds showed remarkable antifungal activity with MIC values below those of conventional antifungals like fluconazole .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(3-(methylthio)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 60–80°C) improve reaction rates but may degrade sensitive functional groups like the ureido moiety .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is preferred for acylation steps .
- Catalysts : Triethylamine or DMAP are used to activate coupling reactions for thiazole ring formation .
- Characterization : Confirm purity via NMR (¹H/¹³C) and HRMS, with deviations >0.5 ppm in NMR indicating impurities .
Q. Which analytical methods are most reliable for structural elucidation of this compound?
- NMR Spectroscopy : ¹H NMR identifies methylthio (δ 2.4–2.6 ppm) and urea NH protons (δ 8.5–9.5 ppm). ¹³C NMR confirms carbonyl (170–175 ppm) and thiazole carbons .
- HRMS : Provides exact mass (e.g., m/z 454.12 [M+H]⁺) to validate molecular formula .
- X-ray Crystallography : Resolves stereoelectronic effects of the m-tolyl group on urea-thiazole conformation .
Q. How can researchers assess the purity of this compound for biological testing?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity is standard for in vitro assays .
- TLC : Monitor reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How should contradictory biological activity data across assays be resolved?
- Assay Validation : Compare results under standardized conditions (e.g., ATP levels in kinase assays) .
- Orthogonal Methods : Use SPR to measure binding affinity alongside cellular viability assays (e.g., MTT) .
- Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Systematic Substitution : Replace m-tolyl with electron-withdrawing groups (e.g., 3-Cl-phenyl) to enhance urea hydrogen bonding .
- In Vitro Profiling : Test derivatives against panels (e.g., NCI-60 cancer lines) to correlate thiazole modifications (e.g., methylthio vs. methoxy) with IC₅₀ trends .
Q. What methodologies elucidate the compound’s mechanism of action?
Q. How can stability under physiological conditions be evaluated?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC; urea bonds are prone to hydrolysis at pH <3 .
- Thermal Analysis : DSC/TGA identifies decomposition points (>200°C typical for thiazole-acetamides) .
Q. What formulation strategies improve bioavailability?
- Solubility Enhancement : Use cyclodextrins or PEGylation to increase aqueous solubility .
- Lipid Nanoparticles : Encapsulate for sustained release in pharmacokinetic studies .
Q. How can off-target effects be systematically investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
